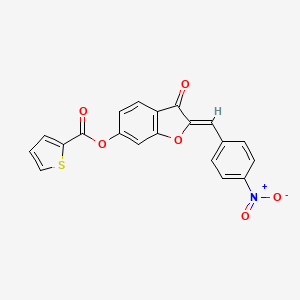
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide, also known as ADQD, is a compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties
A study on novel quinolin-4-ones, similar in structure to the requested compound, demonstrated specific psychoactive effects, including sedative and anti-amnesic activities, suggesting their potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis and Molecular Rearrangement
Research on the synthesis of quinoline derivatives through the treatment of quinolin-2-ones with various reagents reveals complex molecular rearrangements and the formation of diverse structures, which could be pivotal in developing new pharmaceuticals or materials (Klásek, Kořistek, Sedmera, & Halada, 2003).
Ligand Formation for Metal Complexes
The creation of phosphonito, N, and phosphito, N ligands based on quinolines showcases their utility in forming complexes with metals like rhodium, palladium, and platinum, indicating their importance in catalysis and material science (Franciò, Drommi, Graiff, Faraone, & Tiripicchio, 2002).
Apoptosis Induction in Cancer Cells
A study on N-phenyl-pyrazolo[3,4-b]quinolin-amines, structurally related to the compound , found these substances to be potent inducers of apoptosis in cancer cells, offering insights into new therapeutic avenues for cancer treatment (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of 2H-pyrano[3,2-h]quinolines demonstrated that derivatives containing pyrazole and indoline moieties exhibit significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Mostafa, 2013).
Key Intermediate in PDE5 Inhibitors
Research on the synthesis of tetrahydropyrrolo[3,4-b]quinolin-9-one, a key intermediate in the development of phosphodiesterase 5 (PDE5) inhibitors, underscores the compound's importance in creating treatments for conditions like erectile dysfunction (Li, Branum, Russell, Jiang, & Sui, 2005).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-8-16(12-17(14)22)21-20(24)15-7-9-18(25-2)19(11-15)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUMDQBXZXPBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

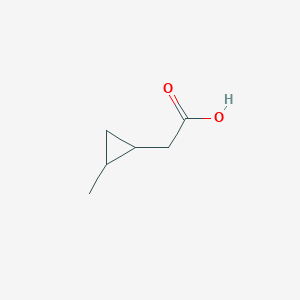
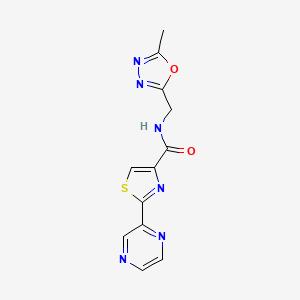
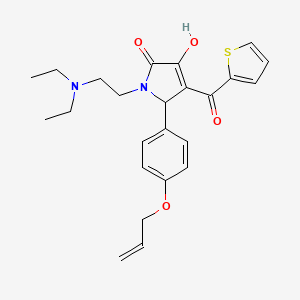
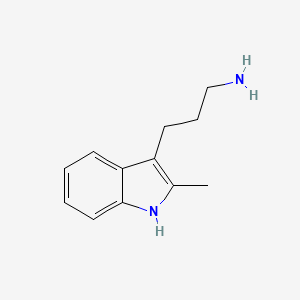
![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)
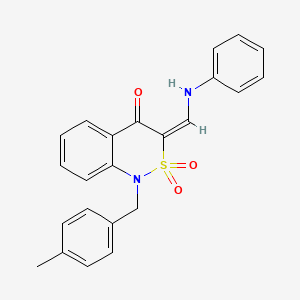
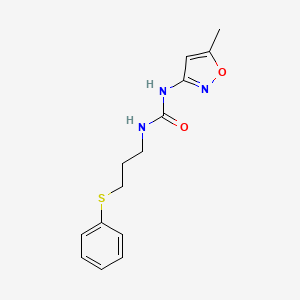
![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)
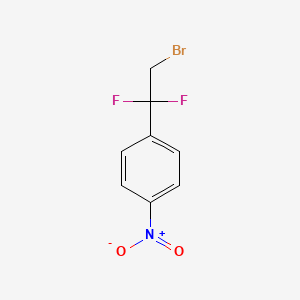
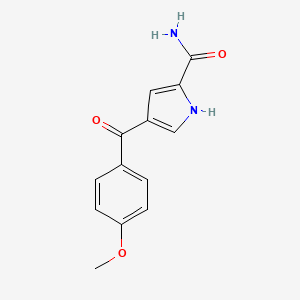

![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)
